molecular formula C10H11N3OS B2861494 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1094380-81-0

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2861494
CAS No.: 1094380-81-0
M. Wt: 221.28
InChI Key: CQAOICQJIPJJMO-UHFFFAOYSA-N
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Description

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can result in the death of the bacteria .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Pharmacokinetics

It’s worth noting that the compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg .

Result of Action

The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds have significant antimycobacterial activity .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the potency of the compound . The compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These are cyclized to form thieno[3,2-d]pyrimidine derivatives under specific conditions . Another approach involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which imparts unique biological properties. Its cyclopropylamino group, in particular, contributes to its distinct pharmacological profile, making it a promising candidate for further drug development.

Properties

IUPAC Name

2-[(cyclopropylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-10-9-7(3-4-15-9)12-8(13-10)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAOICQJIPJJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC3=C(C(=O)N2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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